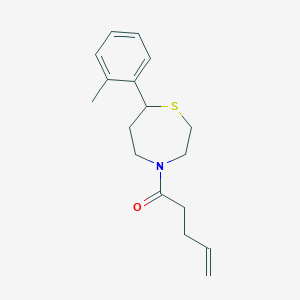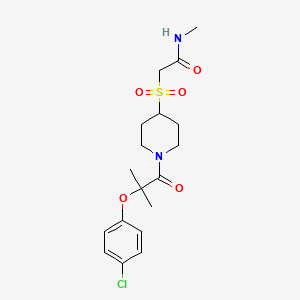![molecular formula C17H19N5OS B3012263 N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 877815-90-2](/img/structure/B3012263.png)
N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted derivatives of acetamides, which are structurally related to the compound of interest, has been reported. These derivatives were synthesized through a multi-step process starting from benzoic acid, which was converted into ethyl benzoate, benzohydrazide, and subsequently to 5-phenyl-1,3,4-oxadiazol-2-thiol. The final target compounds were obtained by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride. The successful synthesis of these compounds was confirmed through spectral characterization methods such as EI-MS, IR, and (1)H-NMR .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using vibrational spectroscopy and quantum computational approaches. The antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide was characterized to obtain vibrational signatures through Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory with the Becke, 3-parameter, Lee–Yang–Parr exchange correlation functions and a 6-311++(d,p) basis set. The analysis included exploring the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. The study also looked into the stereo-electronic interactions that contribute to the molecule's stability, as confirmed by natural bond orbital analysis and vibrational spectral analysis .
Chemical Reactions Analysis
The reactivity of N-substituted sulfonamides derived from amino acids such as serine and threonine has been investigated. These compounds were synthesized and then subjected to a reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf), which led to an unexpected rearrangement yielding chiral pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes. A mechanistic explanation for this rearrangement was proposed, and the scope and limitations of the reaction were discussed .
Physical and Chemical Properties Analysis
The crystal structures of two closely related compounds, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, were determined. These molecules exhibit a folded conformation with the pyrimidine ring inclined at various angles to the benzene ring. This conformational detail is crucial for understanding the physical properties of these compounds and their interactions in the solid state .
Applications De Recherche Scientifique
Antimicrobial Activity
A significant focus of research on compounds containing triazole and acetamide groups, similar to N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, is their antimicrobial activity. For instance, compounds with 1,2,4-triazole ring systems have been synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. Such compounds have shown a wide range of pharmaceutical activities, including antimicrobial effects (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011). Similarly, derivatives have been investigated for their anti-exudative activity, showcasing their potential in reducing inflammation (Chalenko, Bezugly, Sirova, Chekman, Demchenko, 2019).
Antitumor Activity
Research on acetamide derivatives has also extended to evaluating their antitumor potential. For example, N-substituted sulfanilamide derivatives were synthesized and characterized, revealing their capacity to exhibit antimicrobial activity and suggesting a possible role in cancer treatment due to their structural properties (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, Naral, 2014). This aligns with studies on thiazolidin-4-one derivatives, indicating potential antimicrobial agents with an interest in feasible structure–activity relationships (Baviskar, Khadabadi, Deore, 2013).
Synthesis and Characterization
The synthesis and characterization of these compounds are critical for understanding their structural properties and potential applications. Research has focused on the synthesis of polysubstituted pyrroles using surfactants in an aqueous medium, highlighting a metal-free method that contributes to the field of green chemistry (Kumar, Rāmānand, Tadigoppula, 2017). Another study involved the synthesis of novel thiazole, pyridone, and other derivatives bearing a sulfonamide moiety, aiming at the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, Al-Shayea, 2014).
Mécanisme D'action
Target of Action
Compounds containing the1H-pyrrol-1-yl and 1,2,4-triazol-3-yl moieties have been associated with a broad range of biological activities . For instance, pyrrole derivatives have been reported as potent inhibitors of Ras farnesyltransferase , a key enzyme involved in cell signaling .
Mode of Action
It’s worth noting that pyrrole derivatives have been known to exert their effects through various mechanisms, such as inhibitingdihydrofolate reductase , acting as tyrosine kinase inhibitors , and functioning as adenosine receptor antagonists .
Biochemical Pathways
Compounds containing the1H-pyrrol-1-yl moiety have been known to influence a variety of biochemical pathways, including those involving dihydrofolate reductase , tyrosine kinases , and adenosine receptors .
Result of Action
Compounds containing the1H-pyrrol-1-yl moiety have been associated with a variety of biological activities, including antibacterial , antimycobacterial , anti-inflammatory , antitumor , and antidiabetic activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-14(2)22(15-8-4-3-5-9-15)16(23)12-24-17-19-18-13-21(17)20-10-6-7-11-20/h3-11,13-14H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKYFNVNJRTNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=CN2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)
![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)
![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)